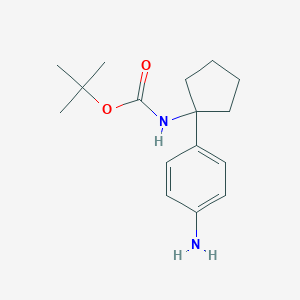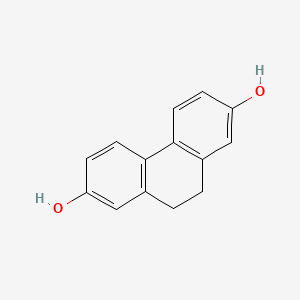
9,10-Dihydrophenanthrene-2,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydrophenanthrene-2,7-diol is an organic compound belonging to the class of dihydrophenanthrenes It is characterized by a phenanthrene backbone with hydroxyl groups at the 2 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydrophenanthrene-2,7-diol typically involves the reduction of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions usually include a solvent like ethanol and a temperature range of 25-50°C .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Dihydrophenanthrene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Further reduction can lead to the formation of tetrahydrophenanthrene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as Pd/C or Raney nickel under hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Tetrahydrophenanthrene derivatives.
Substitution: Phenanthrene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
9,10-Dihydrophenanthrene-2,7-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 9,10-Dihydrophenanthrene-2,7-diol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways, leading to antiproliferative and proapoptotic effects in cancer cells. The compound may regulate pathways such as the Akt, MEK/ERK, and Bcl-2/Bax signaling pathways, contributing to its biological activities .
Comparación Con Compuestos Similares
- 9,10-Dihydro-2-methoxyphenanthrene-4,7-diol
- 7-Methoxy-9,10-dihydrophenanthrene-2,5-diol
- 2,5-Phenanthrenediol, 9,10-dihydro-7-methoxy-
- 4,7-Dihydroxy-2-methoxy-9,10-dihydrophenanthrene
Uniqueness: 9,10-Dihydrophenanthrene-2,7-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other phenanthrene derivatives. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C14H12O2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C14H12O2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h3-8,15-16H,1-2H2 |
Clave InChI |
QYFMFFVACPTERQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


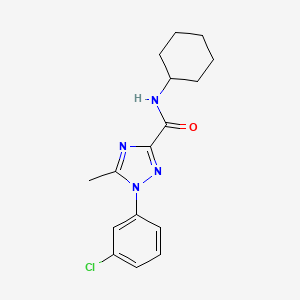
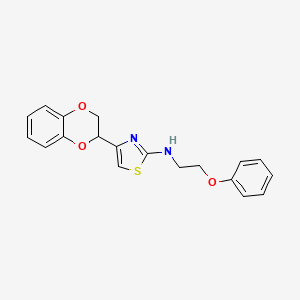
![5,7-dichloro-N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13365780.png)
![2-Methyl-3-[6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365787.png)
![6-(2-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365796.png)
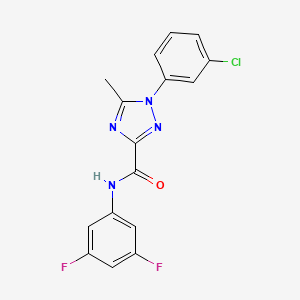
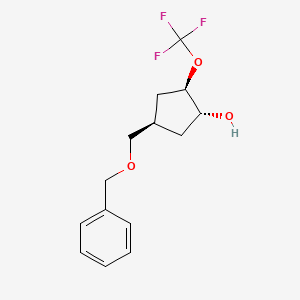
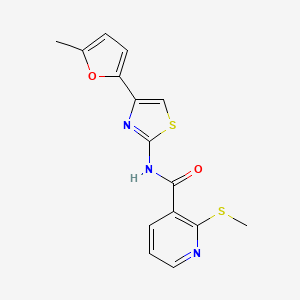
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13365822.png)
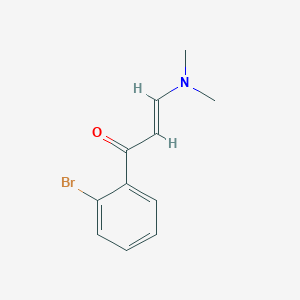
![3-[(Ethylsulfanyl)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365842.png)
methyl]-2-(dimethylamino)-4(3H)-pyrimidinone](/img/structure/B13365844.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365845.png)
